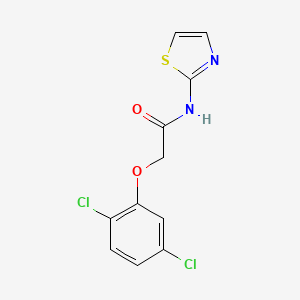
2-(2,5-dichlorophenoxy)-N-1,3-thiazol-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to "2-(2,5-dichlorophenoxy)-N-1,3-thiazol-2-ylacetamide" involves multi-step chemical reactions. For instance, the synthesis of related 1,3,4-thia(oxa)diazole substituted acetamides typically follows an acylation reaction of 2-amino-5-aryl-1,3,4-oxadiazoles or thiadiazoles with appropriate acyl chlorides in a suitable solvent like dioxane. This process may involve further functionalization under N-alkylation conditions to yield the desired product (Lelyukh et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, reveals interesting features like the orientation of the chlorophenyl ring with respect to the thiazole ring, which can influence the molecule's reactivity and interaction with biological targets. Intermolecular interactions, such as C—H⋯O, play a role in the stability and crystalline structure of these molecules (Saravanan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving similar molecules often include N-alkylation, acylation, and condensation reactions. These reactions can significantly alter the chemical properties of the molecule, such as its solubility, reactivity, and potential biological activity. For example, compounds synthesized through carbodiimide condensation have been identified, highlighting the versatility of reactions to produce thiazolylacetamide derivatives (Yu et al., 2014).
Scientific Research Applications
Synthesis of Fused Thiazolo[3,2-a]pyrimidinones
Research by Janardhan et al. (2014) in "Tetrahedron Letters" presents the synthesis of fused thiazolo[3,2-a]pyrimidinones, where 2-(2,5-dichlorophenoxy)-N-1,3-thiazol-2-ylacetamide and related compounds are used as electrophilic building blocks. This synthesis route results in thiazolo[3,2-a]pyrimidinone products, highlighting the compound's utility in complex organic synthesis processes (Janardhan et al., 2014).
Antimicrobial Applications
Kumar et al. (2012) explored the synthesis of thiazolidinone derivatives, including 2-(2,5-dichlorophenoxy)-N-1,3-thiazol-2-ylacetamide, for antibacterial and antifungal applications. Their research demonstrated significant activity against bacterial strains like E. coli and fungal strains such as C. albicans, indicating the compound's potential in developing new antimicrobial agents (Kumar et al., 2012).
Antitumor Activity
Yurttaş et al. (2015) in the "Journal of Enzyme Inhibition and Medicinal Chemistry" examined N-arylacetamide derivatives for potential antitumor activity. Their study included compounds like 2-(2,5-dichlorophenoxy)-N-1,3-thiazol-2-ylacetamide, showcasing considerable anticancer activity against certain cancer cell lines. This research underscores the compound's relevance in cancer research and drug development (Yurttaş et al., 2015).
Coordination Ability and Chemical Reactivity
Kumar and MisraNeeraj (2014) conducted a theoretical study on dichloro-substituted acetamides, including 2-(2,5-dichlorophenoxy)-N-1,3-thiazol-2-ylacetamide, to evaluate their coordination ability and chemical reactivity. Their findings suggest that such molecules have potential coordination ability and vary in chemical reactivity, indicating their applicability in material science and chemistry (Kumar & MisraNeeraj, 2014).
Anticonvulsant Evaluation
Research by Nath et al. (2021) in the "Journal of Molecular Structure" involved the synthesis and evaluation of indoline derivatives for anticonvulsant activities. Compounds like 2-(2,5-dichlorophenoxy)-N-1,3-thiazol-2-ylacetamide demonstrated significant anticonvulsant activity, highlighting its potential in the development of new treatments for epilepsy (Nath et al., 2021).
properties
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-7-1-2-8(13)9(5-7)17-6-10(16)15-11-14-3-4-18-11/h1-5H,6H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMUQFRFBOZEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)NC2=NC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dichlorophenoxy)-N-(1,3-thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5562516.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-[2-(methylthio)benzoyl]piperidine](/img/structure/B5562519.png)
![3,4-dimethyl-9-propyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5562530.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide](/img/structure/B5562538.png)

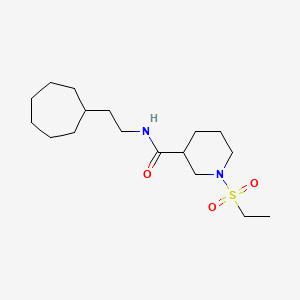
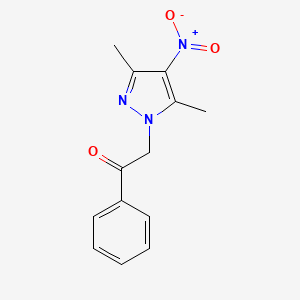
![3-(4-fluorophenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B5562570.png)
![3-{3-[cyclohexyl(methyl)amino]propyl}-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562576.png)
![7-tert-butyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5562579.png)
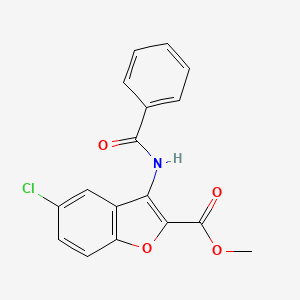
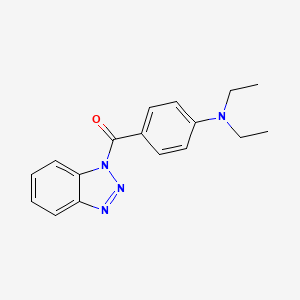
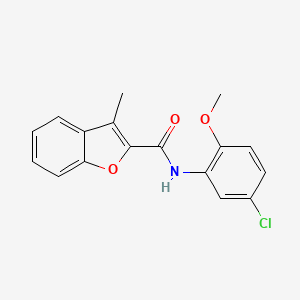
![2-{2-[(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]phenoxy}-N,N-dimethylacetamide](/img/structure/B5562614.png)